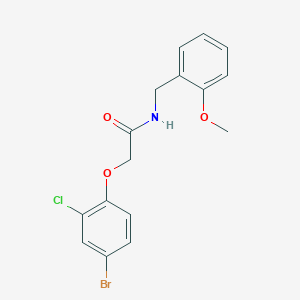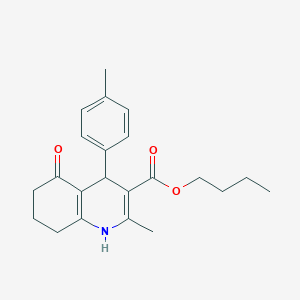
10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride, also known as fluphenazine, is a potent antipsychotic medication that belongs to the phenothiazine class of drugs. It is commonly used to treat psychiatric disorders such as schizophrenia and bipolar disorder.
Mechanism of Action
The exact mechanism of action of 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is not fully understood. However, it is believed to work by blocking the activity of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking dopamine receptors, 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride reduces the activity of dopamine in the brain, which can help alleviate symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on dopamine receptors, 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride also affects other neurotransmitter systems in the brain, including serotonin and norepinephrine. It also has peripheral effects on the cardiovascular and endocrine systems. Fluphenazine has been shown to cause a range of side effects, including sedation, weight gain, and movement disorders such as tardive dyskinesia.
Advantages and Limitations for Lab Experiments
Fluphenazine has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying dopamine receptor function. However, its side effects can limit its use in certain experiments, and its potency may require careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride. One area of interest is the development of new antipsychotic drugs with improved efficacy and fewer side effects. Another area is the investigation of 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride's effects on other neurotransmitter systems in the brain, such as glutamate and GABA. Finally, there is growing interest in the use of 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride in combination with other drugs or therapies, such as cognitive-behavioral therapy, to improve outcomes for patients with psychiatric disorders.
Conclusion:
Fluphenazine is a potent antipsychotic medication that has been extensively studied for its therapeutic effects in treating psychiatric disorders. Its mechanism of action involves blocking dopamine receptors in the brain, and it has peripheral effects on other neurotransmitter systems and physiological systems. While it has several advantages for use in laboratory experiments, its side effects and potency must be carefully considered. There are several potential future directions for research on 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride, including the development of new antipsychotic drugs and investigation of its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride involves the reaction of 2-(trifluoromethyl)phenothiazine with 1-piperidinylacetyl chloride in the presence of a base. The resulting product is then converted to the hydrochloride salt form. The synthesis method has been well-established and is widely used in the pharmaceutical industry.
Scientific Research Applications
Fluphenazine has been extensively studied for its therapeutic effects in treating psychiatric disorders. It has been shown to be effective in reducing symptoms such as hallucinations, delusions, and disorganized thinking in patients with schizophrenia. It is also used to treat bipolar disorder, particularly in the manic phase. In addition, 10-(1-piperidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride has been investigated for its potential use in treating other conditions such as anxiety, depression, and substance abuse disorders.
properties
IUPAC Name |
2-piperidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2OS.ClH/c21-20(22,23)14-8-9-18-16(12-14)25(15-6-2-3-7-17(15)27-18)19(26)13-24-10-4-1-5-11-24;/h2-3,6-9,12H,1,4-5,10-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQSHHIAVUJEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol](/img/structure/B4949833.png)


![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4949857.png)
![N-(2-methoxybenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949860.png)
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4949864.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate](/img/structure/B4949877.png)


![4-[(propylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4949899.png)
![ethyl 2-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4949901.png)
![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4949904.png)